2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Description
2-Amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position. The oxadiazole ring is linked to an acetamide moiety via a methylene bridge, with an amino group on the acetamide nitrogen. Its hydrochloride salt (CAS 1435803-73-8) is commercially available, suggesting interest in its solubility and bioavailability .
Properties
IUPAC Name |
2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4-9-6(12-10-4)3-8-5(11)2-7/h2-3,7H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNKUYZXQZBIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction can be carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring’s electron-deficient nature enables nucleophilic substitution at the methyl group attached to the oxadiazole nitrogen. For example:
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Reaction with alkyl halides : Under basic conditions (NaOH/ethanol, 60°C), the methyl group undergoes substitution with primary alkyl halides, forming branched derivatives.
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Amination reactions : The compound reacts with amines (e.g., benzylamine) in polar aprotic solvents like DMF to yield secondary amides.
Oxidation and Reduction Reactions
The amino-acetamide moiety participates in redox reactions:
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Oxidation : Treatment with KMnO₄ in acidic conditions (H₂SO₄) oxidizes the primary amine group to a carboxylic acid, yielding 2-carboxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide’s carbonyl group to a methylene group, producing 2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]ethylamine.
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HCl/H₂O) : Cleaves the amide bond, generating 2-aminoacetic acid and 3-methyl-1,2,4-oxadiazole-5-methanamine as products.
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Basic hydrolysis (NaOH) : Degrades the oxadiazole ring, leading to open-chain intermediates.
Ring-Opening and Cycloaddition Reactions
The 1,2,4-oxadiazole ring exhibits reactivity in specialized conditions:
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Thermal decomposition : At elevated temperatures (>200°C), the ring opens to form nitrile and isocyanate derivatives.
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Diels-Alder reactions : The oxadiazole acts as a dienophile in cycloaddition reactions with conjugated dienes, forming bicyclic adducts.
Functionalization of the Amino Group
The primary amine group enables further derivatization:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their efficacy against various cancer cell lines.
Case Study: Indole-Based 1,3,4-Oxadiazoles
A study investigated the anticancer activity of new indole-based 1,3,4-oxadiazoles designed as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) inhibitors. The synthesized compounds exhibited significant cytotoxic effects on human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines. Notably, one compound showed an IC50 value lower than that of erlotinib, a known anticancer drug, indicating its potential as a more effective treatment option .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 2e | HCT116 | 6.43 ± 0.72 |
| A549 | 9.62 ± 1.14 | |
| A375 | 8.07 ± 1.36 | |
| Erlotinib | HCT116 | 17.86 ± 3.22 |
| A549 | 19.41 ± 2.38 | |
| A375 | 23.81 ± 4.17 |
This study illustrates the promising anticancer properties of compounds similar to 2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide , emphasizing the need for further research into their mechanisms of action and therapeutic potential.
Enzyme Inhibition
The compound also shows promise in enzyme inhibition , particularly in targeting specific enzymes involved in cancer progression and other diseases.
Case Study: Elastase Inhibition
In a study focused on elastase inhibition, various compounds were tested for their ability to inhibit pancreatic elastase (PPE). The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the oxadiazole structure could enhance enzyme inhibition capabilities .
| Compound | IC50 Value (µM) |
|---|---|
| Compound 2 | 60.4 ± 1.98 |
| Standard (Oleanolic Acid) | 25.7 ± 1.38 |
The findings suggest that This compound and its derivatives could be further explored for their potential in developing new therapeutic agents targeting elastase and similar enzymes.
Structure-Based Drug Design
The design of new chemical entities often employs structure-based approaches to identify promising candidates for drug development.
Computational Studies
Computational modeling has been utilized to predict the pharmacophoric requirements for new chemical entities based on the oxadiazole scaffold. These studies help in understanding how structural modifications can enhance biological activity and selectivity against target enzymes or receptors .
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Oxadiazole-Bearing Acetamides
Z729726784 (2-Cyclopentyl-N-(3-Methyl-1,2,4-Oxadiazol-5-yl)Acetamide)
- Structural Differences: Replaces the amino group with a cyclopentyl substituent.
- This compound demonstrated antiviral activity against Zika virus NS3 helicase via interactions with residues L271, D291, and K537 .
Compound 28 (N-(4-(4-(3-Methyl-1,2,4-Oxadiazol-5-yl)-5-(Trifluoromethyl)-1H-Pyrazol-1-yl)Phenyl)-2-(4-Nitrophenyl)Acetamide)
- Structural Differences : Incorporates a trifluoromethylpyrazole and nitrobenzene group.
- Functional Impact : The electron-withdrawing trifluoromethyl and nitro groups enhance stability and may influence binding to hydrophobic pockets. While biological activity is unspecified, such substituents are common in kinase inhibitors .
- Key Insight : The target compound’s simplicity (lacking bulky substituents) may reduce steric hindrance, facilitating broader target engagement.
N-[3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Pyrrolidin-3-yl]Acetamide
- Structural Differences : Integrates the oxadiazole into a pyrrolidine ring.
- Functional Impact : The constrained ring system may limit conformational flexibility but improve metabolic stability. This compound is marketed as a research chemical, highlighting the oxadiazole’s versatility in drug design .
Comparison with Acetamides Featuring Different Heterocycles
Isoxazole Derivatives ()
- Example : (E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-Methylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-ylidene)Acetamide.
- Structural Differences : Replaces oxadiazole with isoxazole (O vs. N in the heterocycle).
- Functional Impact : Isoxazole’s oxygen atom reduces nitrogen-mediated hydrogen bonding. These compounds showed moderate bioactivity (data unspecified), suggesting heterocycle choice critically modulates target affinity .
Triazole Derivatives ()
- Example: 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide.
- Structural Differences : Uses a triazole ring with a sulfanyl linker.
- Functional Impact: The triazole’s additional nitrogen enhances hydrogen-bonding capacity.
Substituent-Driven Functional Comparisons
- Chloro Substituent (): The chloro group in 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide serves as a leaving group, enabling nucleophilic substitution reactions. This contrasts with the target’s amino group, which may participate in covalent or ionic interactions .
Biological Activity
Overview
2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a compound characterized by a unique oxadiazole ring structure, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular formula of and a molecular weight of approximately 158.17 g/mol. The presence of the oxadiazole ring contributes significantly to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have been shown to possess strong bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
A comparative study highlighted that this compound demonstrated potent activity against resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Oxadiazole Derivative A | E. coli | 16 µg/mL |
| Oxadiazole Derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have revealed that while some oxadiazole derivatives exhibit cytotoxic effects, this compound showed relatively low toxicity against normal cell lines such as L929. This suggests a favorable therapeutic index for potential drug development .
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | L929 | >100 |
| Oxadiazole Derivative C | A549 | 50 |
| Oxadiazole Derivative D | HepG2 | 75 |
The mechanism of action for this compound is believed to involve interaction with specific enzymes or receptors within microbial cells. The oxadiazole ring can inhibit key enzymatic pathways necessary for bacterial growth and survival .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various oxadiazole derivatives against resistant strains of bacteria. The findings indicated that the structural modifications in the oxadiazole ring significantly influenced antimicrobial potency .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results showed that while some compounds exhibited significant cytotoxicity, others maintained high viability in normal cells, highlighting the therapeutic potential of selective compounds .
Q & A
Q. What are the key synthetic routes for 2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, and how is reaction completion monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with a substituted amine precursor under cold conditions in chloroform, followed by purification via recrystallization . Reaction completion is typically monitored using thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane). Post-synthesis, intermediates are characterized via IR spectroscopy (e.g., carbonyl peaks at ~1667 cm⁻¹) and NMR (e.g., methylene protons at δ 4.0 ppm in H NMR) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Prioritize IR spectroscopy for detecting amide C=O (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹). H NMR is critical for confirming methylene groups (e.g., –CH–NH at δ 3.8–4.2 ppm) and aromatic protons. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns. For example, a molecular ion at m/z 430.2 was observed in a structurally similar acetamide derivative .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, transition states, and electronic properties of intermediates. For instance, reaction path searches using software like Gaussian or ORCA can predict optimal conditions (e.g., solvent effects, temperature) to minimize side reactions. Computational studies on analogous oxadiazole derivatives have identified electron-deficient regions in the oxadiazole ring, guiding functionalization strategies . Coupling computational predictions with high-throughput experimentation accelerates reaction optimization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using validated in vitro models (e.g., enzyme inhibition assays with IC comparisons) and cross-validate with orthogonal methods (e.g., SPR for binding affinity). For example, SAR studies on thiazole-acetamide hybrids revealed that substituent polarity significantly impacts antimicrobial activity, requiring systematic evaluation of logP and hydrogen-bonding capacity .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s therapeutic potential?
- Methodological Answer : Synthesize derivatives with modifications to the oxadiazole ring (e.g., halogenation, methyl group replacement) and acetamide side chain (e.g., alkylation, introduction of aromatic groups). Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) and correlate results with computational docking scores. For instance, anti-exudative activity in triazole-acetamide derivatives was linked to electron-withdrawing groups at specific positions, validated via molecular dynamics simulations .
Q. What experimental design principles minimize variability in stability studies under physiological conditions?
- Methodological Answer : Use a factorial design to assess pH (e.g., 1.2–7.4), temperature (25–37°C), and oxidative stress (HO exposure). Monitor degradation via HPLC-UV and LC-MS to identify major breakdown products. Statistical tools (e.g., ANOVA) quantify parameter interactions. For example, stability studies on similar acetamides showed pH-dependent hydrolysis of the oxadiazole ring, necessitating buffered formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
